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LB-60-OF61 hydrochloride

Cat. No.: B12415018
M. Wt: 531.0 g/mol
InChI Key: JKRUYOPCRGPAMD-UHFFFAOYSA-N
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Description

Significance of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Biosynthesis and Metabolism

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme present in all living cells, where it plays a central role in a vast array of biological processes. creative-proteomics.comwikipedia.org Its discovery dates back to the early 20th century, and it has since been recognized as a critical molecule for cellular function. creative-proteomics.com The significance of NAD+ stems from its dual role as a key player in both energy metabolism and cellular signaling pathways. creative-proteomics.combohrium.com

In metabolism, NAD+ is essential for redox (reduction-oxidation) reactions, acting as an electron carrier. creative-proteomics.comwikipedia.org It facilitates catabolic processes like glycolysis and the citric acid cycle by accepting electrons to become its reduced form, NADH. creative-proteomics.combohrium.com The ratio of NAD+ to NADH is a crucial indicator of the cell's metabolic state and is vital for efficient energy production in the form of adenosine (B11128) triphosphate (ATP) through mitochondrial respiration. bohrium.com Its phosphorylated derivative, NADP+, is similarly vital for anabolic processes, such as the synthesis of lipids and nucleic acids. wikipedia.orgbohrium.com

Beyond its metabolic functions, NAD+ serves as a substrate for several families of enzymes that regulate critical cellular processes. wikipedia.orgbohrium.comacs.org These include sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/CD157 ADP-ribosyl cyclases. acs.orgfrontiersin.orgnih.gov These enzymes consume NAD+ to carry out functions like DNA repair, gene expression, post-translational protein modifications, and calcium signaling. bohrium.comnih.govresearchgate.net The availability of NAD+ directly influences the activity of these enzymes, thereby linking cellular energy status to vital signaling and repair operations. frontiersin.orgcore.ac.uk Given its multifaceted roles, the proper regulation of NAD+ biosynthesis and metabolism is indispensable for maintaining cellular homeostasis, and its dysregulation is implicated in various pathological conditions, including metabolic disorders and neurodegenerative diseases. bohrium.comnih.govresearchgate.net

Enzymatic Role of Nicotinamide Phosphoribosyltransferase (NAMPT) in NAD+ Salvage Pathway

Mammalian cells utilize several pathways to synthesize NAD+. These include the de novo pathway, which starts from the amino acid tryptophan, and the Preiss-Handler pathway, which uses nicotinic acid. acs.orgnih.gov However, the predominant route for NAD+ production is the salvage pathway, which recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymatic reactions. acs.orgnih.govnih.gov

The expression and activity of NAMPT are crucial for regulating the activity of NAD+-dependent enzymes such as sirtuins and PARPs, thereby influencing everything from cellular metabolism and stress resistance to DNA repair and apoptosis. frontiersin.orgcore.ac.uk The NAMPT-driven salvage pathway is particularly vital for cells with high energy demands or those undergoing rapid proliferation. nih.gov

Enzyme/PathwayRole in NAD+ Biosynthesis
NAMPT Catalyzes the rate-limiting step in the salvage pathway, converting nicotinamide to NMN. frontiersin.orgnih.gov
De Novo Pathway Synthesizes NAD+ from tryptophan. acs.orgnih.gov
Preiss-Handler Pathway Synthesizes NAD+ from nicotinic acid. acs.orgnih.gov
NMNATs Convert NMN into NAD+ in the final step of the salvage pathway. researchgate.net

Academic Rationale for Targeting NAMPT in Biological Research

The critical role of NAMPT as the gatekeeper of the primary NAD+ production route makes it a significant target for biological research, particularly in oncology. nih.govresearchgate.net Many cancer cells exhibit reprogrammed metabolism characterized by high energy and biosynthetic demands to support their rapid growth and proliferation. bohrium.comcore.ac.uk This metabolic shift often leads to an increased dependence on NAD+. bohrium.comnih.gov

Research has shown that various types of tumors overexpress NAMPT to ensure a sufficient supply of NAD+, making the salvage pathway the preferred route for NAD+ production in these malignant cells. researchgate.netunil.ch This dependency creates a vulnerability that can be exploited therapeutically. The rationale is that by inhibiting NAMPT, the NAD+ supply can be selectively choked off in cancer cells that are "addicted" to the salvage pathway. acs.org This depletion of NAD+ leads to a cascade of detrimental effects in the tumor cells, including metabolic collapse, inhibition of DNA repair mechanisms, and ultimately, cell death (apoptosis). core.ac.uknih.govplos.org

Therefore, targeting NAMPT has emerged as a promising anti-cancer strategy. core.ac.ukresearchgate.net The selective inhibition of this enzyme offers a way to induce metabolic dysfunction and cell death specifically in tumor cells while potentially having less impact on healthy cells that may utilize other NAD+ biosynthesis pathways, like the Preiss-Handler pathway. acs.org This targeted approach provides a strong academic and therapeutic rationale for the discovery and development of potent and specific NAMPT inhibitors for use in research and clinical investigation. core.ac.ukunil.ch

Contextualization of LB-60-OF61 (hydrochloride) as a Potent NAMPT Inhibitor

Within the landscape of NAMPT-targeted research, LB-60-OF61 (hydrochloride) has been identified as a potent inhibitor of the enzyme. medchemexpress.comambeed.cn It is a pyrrolopyrimidine compound that demonstrates significant cytotoxic activity, particularly against cancer cell lines characterized by the overexpression of the MYC oncogene, which often drives cellular proliferation and metabolic reprogramming. medchemexpress.comchemsrc.comresearchgate.net

The potency of LB-60-OF61 has been quantified in cellular assays. For instance, in studies using the HCT116 human colon cancer cell line, LB-60-OF61 exhibited an IC₅₀ value—the concentration required to inhibit 50% of a biological process—of approximately 30 nM. medchemexpress.commedchemexpress.com In other research, the IC₅₀ for its inhibitory effect on the NAMPT enzyme was measured at around 15 nM. nih.gov This places LB-60-OF61 among the nanomolar inhibitors of NAMPT, indicating high potency. nih.govtargetmol.com Its identification was facilitated by advanced techniques such as CRISPR/Cas9 chemogenomic profiling, which helps to elucidate the specific targets of chemical compounds. nih.gov As a potent NAMPT inhibitor, LB-60-OF61 serves as a valuable chemical tool for investigating the biological consequences of NAMPT inhibition and the role of the NAD+ salvage pathway in various cellular contexts, especially in MYC-dependent cancers. medchemexpress.comchemsrc.commedchemexpress.eu

CompoundTargetReported IC₅₀Cellular Context
LB-60-OF61 NAMPT~30 nMHCT116 cells medchemexpress.commedchemexpress.com
LB-60-OF61 NAMPT~15 nMEnzymatic assay nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H31ClN6O2 B12415018 LB-60-OF61 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H31ClN6O2

Molecular Weight

531.0 g/mol

IUPAC Name

4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide;hydrochloride

InChI

InChI=1S/C29H30N6O2.ClH/c30-16-27-32-19-24-15-25(35(28(24)34-27)14-12-21-5-2-1-3-6-21)20-37-26-10-8-23(9-11-26)29(36)33-18-22-7-4-13-31-17-22;/h4,7-11,13,15,17,19,21H,1-3,5-6,12,14,18,20H2,(H,33,36);1H

InChI Key

JKRUYOPCRGPAMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCN2C(=CC3=CN=C(N=C32)C#N)COC4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5.Cl

Origin of Product

United States

Molecular and Cellular Mechanism of Action of Lb 60 Of61 Hydrochloride

Elucidation of NAMPT-LB-60-OF61 (hydrochloride) Binding Interactions and Inhibition Mode

The primary molecular target of LB-60-OF61 was unequivocally identified as NAMPT through advanced chemogenomic and proteomic techniques. nih.govresearchgate.net A key experiment utilized an affinity matrix coupled with LB-60-OF61 to perform a chemoproteomics analysis on cell lysates. This approach successfully isolated NAMPT as the principal binding partner of the compound, confirming a direct and specific interaction. researchgate.net

While a specific co-crystal structure of LB-60-OF61 bound to NAMPT is not publicly available, the binding mode can be inferred from the extensive structural data of other potent NAMPT inhibitors. nih.govnih.gov NAMPT is a homodimeric enzyme with two active sites located at the dimer interface. nih.gov These active sites feature a pocket that binds the substrate nicotinamide (B372718) (NAM) and an adjacent tunnel-shaped cavity. Potent inhibitors typically occupy both of these regions. nih.gov Given its mechanism, LB-60-OF61 is understood to act as an active-site inhibitor, competing with the native substrate, nicotinamide. The interaction is characterized by high affinity, effectively blocking the enzyme's ability to synthesize nicotinamide mononucleotide (NMN), the immediate product of the NAMPT-catalyzed reaction. researchgate.netacs.org

Quantitative Enzymatic Kinetics of NAMPT Inhibition by LB-60-OF61 (hydrochloride)

The inhibitory potency of LB-60-OF61 against NAMPT has been quantified through enzymatic assays. These studies have demonstrated that LB-60-OF61 is a highly potent inhibitor of the NAMPT enzyme. Research has established a specific half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value underscores the compound's high-affinity interaction with its target.

CompoundTarget EnzymeParameterValueReference
LB-60-OF61NAMPTIC50~15 nM researchgate.net

The low nanomolar potency of LB-60-OF61 places it among the most effective NAMPT inhibitors discovered. researchgate.net This strong enzymatic inhibition is the direct cause of the subsequent depletion of the cellular NAD+ pool, which triggers the downstream anti-tumor effects. While detailed kinetic studies classifying it as competitive or non-competitive are not specified, inhibitors of this class that bind in the active site, like FK866, are typically competitive with nicotinamide. acs.org

Metabolic Reprogramming Induced by Cellular NAD+ Depletion

The inhibition of NAMPT by LB-60-OF61 serves as the initiating event for a profound reprogramming of cellular metabolism, driven by the depletion of NAD+. researchgate.net NAD+ is an essential coenzyme for hundreds of redox reactions and is fundamental to cellular bioenergetics. nih.gov Its depletion cripples key metabolic pathways, most notably glycolysis and the tricarboxylic acid (TCA) cycle.

A primary and critical consequence of NAD+ depletion is the functional inhibition of NAD+-dependent enzymes. nih.gov A key enzyme affected is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which requires NAD+ as a cofactor to catalyze a crucial step in glycolysis. Inhibition of NAMPT leads to a lack of NAD+ for GAPDH, causing a bottleneck in the glycolytic pathway. nih.govrcsb.org This blockade results in the accumulation of glycolytic intermediates upstream of the GAPDH step and a sharp decline in the production of downstream metabolites, including pyruvate (B1213749) and, critically, adenosine (B11128) triphosphate (ATP). nih.govresearchgate.net The resulting depletion of ATP triggers a severe energy crisis within the cell, compromising numerous energy-dependent processes essential for survival. rcsb.org

Metabolic PathwayKey Affected ComponentEffect of LB-60-OF61 TreatmentReference
NAD+ Salvage PathwayNAMPTDirectly inhibited researchgate.net
Cellular NAD+ PoolNAD+ / NADHDepleted researchgate.net
GlycolysisGAPDH (Glyceraldehyde-3-Phosphate Dehydrogenase)Functionally inhibited due to NAD+ cofactor depletion nih.gov
Energy MetabolismATP (Adenosine Triphosphate)Depleted due to glycolysis and oxidative phosphorylation failure rcsb.orgresearchgate.net

Mechanistic Linkages to MYC-Associated Oncogenic Pathways and Gene Regulation

A defining characteristic of LB-60-OF61 is its selective cytotoxicity towards cancer cells overexpressing the MYC oncogene. researchgate.net The MYC transcription factor is a master regulator of numerous cellular programs, including cell growth, proliferation, and metabolism. nih.govnih.gov MYC-driven tumors are characterized by a reprogrammed metabolic state that involves heightened rates of glycolysis and an insatiable demand for energy and biosynthetic precursors to sustain rapid proliferation. mdpi.comresearchgate.net This creates a state of "oncogene addiction," where the cancer cells become highly dependent on these altered pathways for their survival. nih.gov

The heightened metabolic rate in MYC-overexpressing cells leads to a high turnover of NAD+, making them exquisitely sensitive to disruptions in the NAD+ supply chain. nih.gov Inhibition of NAMPT by LB-60-OF61 effectively cuts off this critical supply, leading to a synthetic lethal interaction. Synthetic lethality occurs when the perturbation of two genes (or a gene and a compound) is lethal to a cell, while the perturbation of either one alone is not. In this context, high MYC expression creates a dependency, and NAMPT inhibition is the perturbation that exploits this vulnerability.

CRISPR/Cas9-based chemogenomic profiling has been instrumental in confirming this link. nih.gov Such screens identify genes whose loss-of-function confers either resistance or sensitivity to a compound. In studies with LB-60-OF61, knockout of genes within the NAD+ salvage pathway, including NAMPT itself, validated the on-target activity of the compound. Furthermore, these unbiased screens can reveal the genetic backgrounds, such as MYC activation, that are predisposed to sensitivity, providing a powerful rationale for patient selection in potential therapeutic applications. nih.govresearchgate.net

Impact on Key Cellular Processes and Signal Transduction Cascades

The metabolic crisis induced by LB-60-OF61 triggers widespread disruption of essential cellular processes and signaling cascades. Beyond its role in energy metabolism, NAD+ is a critical substrate for several classes of enzymes that regulate cellular homeostasis, DNA repair, and gene expression. nih.gov

DNA Repair and Genomic Instability : Poly(ADP-ribose) polymerases (PARPs) are enzymes that sense DNA damage and initiate repair. They consume large amounts of NAD+ as a substrate to synthesize poly(ADP-ribose) chains. nih.gov By depleting the NAD+ pool, LB-60-OF61 functionally inhibits PARP activity, impairing the cell's ability to repair DNA damage and leading to an accumulation of genomic instability.

Gene Regulation and Sirtuin Activity : Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating gene expression, metabolism, and the cellular stress response by modifying histones and other proteins. nih.gov The lack of NAD+ following NAMPT inhibition compromises sirtuin activity, leading to widespread changes in the cellular epigenome and transcriptome.

Induction of Apoptosis : The combination of a severe energy crisis (ATP depletion), impaired DNA repair, and disrupted signaling ultimately converges on the activation of programmed cell death, or apoptosis. nih.govnih.gov The profound cellular stress caused by NAMPT inhibition surpasses the cell's coping mechanisms, initiating the apoptotic cascade as a final outcome.

Signal Transduction : Cellular signaling pathways are essential for processing external and internal cues to regulate cell fate. nih.govnih.gov While direct modulation of specific kinases by LB-60-OF61 is not the primary mechanism, the downstream effects of NAD+ and ATP depletion can profoundly impact energy-sensing pathways like the AMPK pathway and survival signaling cascades such as the PI3K/AKT pathway, which are often dysregulated in cancer. researchgate.net

Structure Activity Relationship Sar Investigations of Lb 60 Of61 Hydrochloride Analogs

Identification of Core Pharmacophoric Elements Critical for NAMPT Inhibition

The development of potent NAMPT inhibitors has been significantly guided by the identification of a common pharmacophore, largely derived from the structures of early lead compounds like FK866 and CHS828. nih.gov The binding site of NAMPT is characterized by a tunnel-like structure formed at the interface of the enzyme's dimer. nih.gov A successful pharmacophore model for NAMPT inhibitors generally consists of three key elements:

A Pyridine (B92270) or Bioisosteric Heterocyclic "Cap" Group: This element is crucial as it mimics nicotinamide (B372718), the natural substrate of NAMPT. nih.gov It typically forms key interactions within the nicotinamide-binding pocket of the enzyme.

A Central Linker or Scaffold: This part of the molecule spans the tunnel of the active site, and its conformation and rigidity can significantly influence binding affinity.

A "Tail" Group: This portion of the inhibitor extends towards the solvent-exposed region of the active site, and modifications in this area can modulate physicochemical properties and cellular activity.

Computational and 3D-QSAR models have been developed to refine this pharmacophoric understanding. One such model, Hypo1, was generated with a high correlation value and low root mean square deviation, featuring four key chemical characteristics that are critical for potent NAMPT inhibition. nih.gov These models serve as valuable tools in the virtual screening and rational design of new inhibitor scaffolds. nih.gov

Systematic Chemical Modification and Their Effects on Target Binding Affinity

Systematic chemical modifications of known NAMPT inhibitor scaffolds have provided deep insights into the structural requirements for high-affinity binding. Studies have shown that even subtle changes to the inhibitor structure can have profound effects on potency.

For instance, in the development of analogs inspired by FK866 and cyanoguanidine-based inhibitors, modifications to all three parts of the pharmacophore have been explored. nih.govacs.org The nature of the "cap" group is critical, with pyridine and pyridine-like heterocycles often demonstrating superior activity due to their ability to mimic nicotinamide. nih.gov

The linker region's length and flexibility are also important. A rigid linker can pre-organize the molecule into a confirmation that is favorable for binding, thus minimizing the entropic penalty upon binding to the enzyme. The "tail" group can be modified to enhance interactions with residues at the entrance of the active site tunnel or to improve pharmacokinetic properties. For example, the introduction of different substituents on a phenyl tail group can lead to significant variations in inhibitory activity.

Co-crystal structures of NAMPT with various inhibitors have been invaluable in understanding these binding interactions at a molecular level. For example, a comparison of the binding modes of FK866 and another inhibitor, MS0, revealed that while both occupy the same general site, differences in their interactions with key amino acid residues like Ser241, His191, and Arg349 could explain the observed differences in their inhibitory potency. nih.gov FK866's ability to form specific hydrophobic interactions with Arg349, which MS0 does not, contributes to its higher affinity. nih.gov

Influence of Substituent Effects on Cellular Activity and Selectivity

The translation of potent enzyme inhibition to effective cellular activity is a key challenge in drug development. For NAMPT inhibitors, substituent effects play a crucial role in determining not only cellular potency but also selectivity for cancer cells.

Modifications that enhance cell permeability are often necessary. For example, while a particular substituent might increase enzymatic inhibition, it could also increase polarity to a point where the compound can no longer efficiently cross the cell membrane, leading to poor cellular activity.

In one study, a series of new inhibitors featuring a furyl group at the "tail" position were synthesized. researchgate.net Several of these compounds exhibited sub-nanomolar cytotoxic activity against a range of cancer cell lines. researchgate.net The specific substitutions on the central scaffold and the nature of the "cap" group (e.g., (pyridin-3-yl)triazole vs. (pyridin-3-yl)thiourea) were found to significantly impact cellular potency. researchgate.net

The table below illustrates how modifications to a generic NAMPT inhibitor scaffold can influence cellular activity, with data synthesized from findings on various inhibitor series.

Compound Cap Group Linker Tail Group Cellular IC50 (nM) on A2780 cells
Analog APyridineFlexible Alkyl ChainUnsubstituted Phenyl15.2
Analog BPyridineRigid PiperazineUnsubstituted Phenyl5.8
Analog CPyridineRigid Piperazine4-Fluorophenyl1.2
Analog DPyrazole (B372694)Rigid Piperazine4-Fluorophenyl25.6

This table is illustrative and compiles representative trends from various SAR studies on NAMPT inhibitors.

As shown, rigidifying the linker (Analog B vs. A) and introducing an electron-withdrawing substituent on the tail group (Analog C vs. B) can significantly enhance cellular potency. Changing the cap group from the optimal pyridine to a pyrazole (Analog D vs. C) can lead to a substantial loss of activity.

Conformational Analysis and Stereoisomeric Effects on Biological Activity

The three-dimensional conformation and stereochemistry of NAMPT inhibitors are critical determinants of their biological activity. The tunnel-like active site of NAMPT imposes strict conformational constraints on inhibitors.

While specific studies on the conformational analysis and stereoisomeric effects of a wide range of NAMPT inhibitors are not as prevalent as SAR studies involving substituent modifications, the principles of stereoselectivity are expected to apply. If an inhibitor contains a chiral center, it is highly likely that one enantiomer will exhibit significantly greater potency than the other. This is because only one enantiomer will be able to achieve the optimal orientation and set of interactions within the chiral environment of the enzyme's active site.

The conformation of the inhibitor is also key. The molecule must adopt a shape that is complementary to the active site tunnel. Molecular modeling and computational chemistry are often used to predict the low-energy conformations of new inhibitor designs and to dock them into the NAMPT active site to assess their potential for high-affinity binding. nih.govacs.org These computational approaches can help to rationalize the observed SAR and to guide the design of new analogs with improved conformational properties for enhanced biological activity.

In Vitro and Ex Vivo Mechanistic Studies of Lb 60 Of61 Hydrochloride

Assessment of Cellular Pathway Modulation in Defined Cell Line Models

LB-60-OF61 (hydrochloride) is an inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway for nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. medchemexpress.comnih.gov Cancer cells, with their high metabolic and proliferative rates, exhibit a significant dependence on the efficient regeneration of NAD+, making NAMPT a critical target for therapeutic intervention. patsnap.com Inhibition of NAMPT by compounds like LB-60-OF61 leads to the depletion of cellular NAD+ pools, which in turn disrupts numerous essential cellular processes. patsnap.compatsnap.com

In vitro studies demonstrate that LB-60-OF61 is a potent cytotoxic agent against specific cancer cell lines. For instance, in the HCT116 human colon carcinoma cell line, LB-60-OF61 exhibits a half-maximal inhibitory concentration (IC50) of approximately 30 nM. medchemexpress.com The primary mechanism of action involves the blockade of NAD+ production, which has several downstream consequences for cellular pathways:

Metabolic Stress and Energy Depletion: NAD+ is an essential cofactor for cellular respiration and glycolysis. patsnap.com By inhibiting NAMPT, LB-60-OF61 reduces NAD+ levels, leading to decreased ATP production, impaired glycolysis, and disruption of the tricarboxylic acid (TCA) cycle. This metabolic crisis contributes directly to the inhibition of cell proliferation and survival. patsnap.comnih.gov

Induction of Apoptosis: Depletion of NAD+ and the resulting metabolic stress can trigger programmed cell death, or apoptosis. Studies on other NAMPT inhibitors, such as KPT-9274 and OT-82, show that this class of compounds induces a dose- and time-dependent increase in apoptotic markers in various cancer cell lines, including glioma and hematopoietic malignancies. nih.govnih.gov This is often mediated by mitochondrial dysfunction and increased oxidative stress. nih.gov

Cell Cycle Arrest: The disruption of metabolic homeostasis and NAD+-dependent signaling often leads to a halt in the cell cycle. For example, inhibition of NAMPT in C6 glioma cells has been shown to result in G2/M cell cycle arrest.

The cytotoxic effects of NAMPT inhibitors are selective for cancer cells over normal cells. For example, the NAMPT inhibitor KPT-9274 showed potent activity against a range of glioma cell lines (IC50 ranging from 0.1 to 1.0 µM) while normal human astrocytes were resistant. nih.gov This selectivity is attributed to the heightened reliance of tumor cells on the NAMPT-mediated salvage pathway. patsnap.com

Cell LineCancer TypeIC50 of LB-60-OF61 (hydrochloride)Key Pathway Modulations (Inferred from NAMPT Inhibitor Class)
HCT116 Colon Carcinoma~30 nM medchemexpress.comNAD+ Depletion, Metabolic Stress, Apoptosis Induction
Glioma Cell Lines (e.g., U251-HF) GlioblastomaNot SpecifiedNAD+ Depletion, Mitochondrial Dysfunction, Oxidative Stress, Apoptosis nih.gov
Hematopoietic Malignancies Leukemia/LymphomaNot SpecifiedNAD+ and ATP Depletion, Apoptotic Cell Death nih.gov

Analysis of Downstream Gene Expression Profiles Following NAMPT Inhibition

Inhibition of NAMPT and the subsequent depletion of NAD+ profoundly alter the cellular environment, leading to significant changes in gene expression. NAD+ is a required substrate for various enzymes that regulate gene transcription, including sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs). patsnap.com Therefore, inhibiting NAMPT with a compound like LB-60-OF61 indirectly modulates the activity of these enzymes, causing widespread changes in the transcriptome.

While specific gene expression profiles for LB-60-OF61 are not detailed in the available literature, studies on other NAMPT inhibitors provide insight into the expected downstream effects:

Modulation of NAD+-Dependent Enzyme Targets: NAMPT inhibition causes NAD+ depletion, which in turn affects the expression and activity of NAD+-dependent genes and proteins. nih.gov For instance, the activity of SIRT1, a histone deacetylase that regulates the expression of genes involved in metabolism, inflammation, and stress response, is highly dependent on NAD+ levels. nih.gov Downregulation of NAMPT can lead to reduced SIRT1 activity, altering the expression of its target genes. nih.gov

Stress Response Pathways: The cellular stress induced by NAD+ depletion activates multiple signaling pathways. This can lead to the altered expression of genes involved in DNA repair, antioxidant responses, and protein metabolism. nih.gov

Circadian Clock Regulation: NAMPT function is intrinsically linked to the body's circadian clock, where it controls the rhythmic production of NAD+. This NAD+ rhythm, in turn, governs the activity of sirtuins which regulate core clock components. nih.gov Inhibition of NAMPT can thus disrupt the expression of circadian-regulated genes.

Further research using techniques such as RNA sequencing (RNA-seq) would be necessary to fully elucidate the specific downstream gene expression signature following exposure to LB-60-OF61 (hydrochloride).

Proteomic and Metabolomic Profiling in Response to LB-60-OF61 (hydrochloride) Exposure

The impact of NAMPT inhibition by LB-60-OF61 extends to the proteome and metabolome, reflecting the central role of NAD+ in cellular function. nih.govnih.gov

Metabolomic Changes: The most direct and significant metabolomic change following NAMPT inhibition is the sharp decrease in intracellular NAD+ levels. nih.govaacrjournals.org This primary event triggers a cascade of further metabolic perturbations. Studies on NAMPT inhibitors in various cancer models have consistently shown:

Depletion of NAD+ and Related Metabolites: A marked reduction in NAD+ and its reduced form, NADH, is a hallmark of NAMPT inhibition. aacrjournals.org

Disruption of Glycolysis: The decrease in NAD+, a critical cofactor for the enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH), leads to a bottleneck in the glycolytic pathway. This results in the accumulation of upstream glycolytic metabolites. For example, treatment with the NAMPT inhibitor LSN3154567 led to increased levels of fructose (B13574) 1,6-bisphosphate (FBP) and dihydroxyacetone phosphate (B84403) (DHAP) in tumor xenografts. aacrjournals.org

Energy Depletion: The disruption of both glycolysis and mitochondrial respiration leads to a significant drop in adenosine (B11128) triphosphate (ATP) levels, reflecting a state of severe energy crisis within the cell. nih.gov

Proteomic Changes: Proteomic analyses reveal broad alterations in protein expression as cells adapt to the metabolic stress induced by NAMPT inhibition. While specific data for LB-60-OF61 is unavailable, studies on similar compounds indicate that the expression of proteins involved in several key processes is altered. These include:

Proteins involved in metabolic pathways, particularly those related to glucose and nucleotide metabolism.

Antioxidant proteins and enzymes involved in DNA repair, as the cell attempts to cope with increased oxidative stress. nih.gov

Proteins related to mitochondrial function and biogenesis.

The table below summarizes key metabolomic changes observed upon treatment with NAMPT inhibitors.

MetaboliteDirection of ChangeAssociated PathwayReference
NAD+ DecreaseNAD+ Biosynthesis aacrjournals.org
ATP DecreaseEnergy Metabolism nih.gov
Fructose 1,6-bisphosphate (FBP) IncreaseGlycolysis aacrjournals.org
Dihydroxyacetone phosphate (DHAP) IncreaseGlycolysis aacrjournals.org

Characterization of Specific Cellular Responses in MYC-Overexpressing Systems

A distinguishing characteristic of LB-60-OF61 (hydrochloride) is its selective cytotoxicity towards cancer cells that overexpress the MYC oncogene. medchemexpress.com MYC is a master transcriptional regulator that drives cell proliferation, growth, and metabolism. nih.gov Cancers with high levels of MYC are often aggressive and metabolically hyperactive, making them particularly vulnerable to disruptions in essential metabolic pathways. nih.gov

The heightened sensitivity of MYC-overexpressing cells to NAMPT inhibition can be understood through the concept of "synthetic lethality." These cancer cells are "addicted" to the high levels of NAD+ production fueled by NAMPT to sustain their rapid growth and biosynthetic demands. patsnap.comnih.gov When NAMPT is inhibited by LB-60-OF61, these cells are unable to meet their exaggerated metabolic needs, leading to cell death.

Key factors contributing to this sensitivity include:

Metabolic Reprogramming: MYC drives a metabolic shift towards increased glycolysis and glutaminolysis to provide the necessary building blocks for proliferation. These processes have a high demand for NAD+. nih.gov

Replication Stress: Uncontrolled proliferation induced by MYC leads to high levels of replication stress, which activates NAD+-dependent DNA repair enzymes like PARPs. Inhibition of NAD+ synthesis cripples this repair mechanism, leading to the accumulation of lethal DNA damage. patsnap.com

mTOR Pathway Interplay: A positive feedback loop exists between MYC and the mTOR signaling pathway, a central regulator of cell growth. nih.gov MYC promotes mTOR activation, and mTOR signaling in turn supports MYC protein stability. As NAMPT inhibition disrupts the energy state of the cell, it can interfere with mTOR signaling, further compromising the viability of MYC-driven cancer cells.

This selective targeting of MYC-overexpressing cells makes LB-60-OF61 (hydrochloride) a promising agent for cancers characterized by MYC dysregulation, such as certain types of breast cancer, lymphomas, and neuroblastoma. nih.govnih.gov

Methodologies for Investigating NAMPT Inhibitor Effects in Primary Cell Cultures

To bridge the gap between studies in established cell lines and clinical applications, it is crucial to investigate the effects of NAMPT inhibitors like LB-60-OF61 in more physiologically relevant systems, such as primary cell cultures and ex vivo models. These models better recapitulate the complexity and heterogeneity of human tumors.

Commonly used methodologies include:

Patient-Derived Xenografts (PDX): Tumor tissue from a patient is implanted into an immunodeficient mouse. Primary cells can be isolated from these PDX models for in vitro drug testing, or the inhibitor can be tested in vivo in the PDX model itself. This approach preserves the original tumor architecture and genetic diversity.

Ex Vivo Organotypic Slice Cultures: Freshly resected human tumor tissue is cut into thin slices and maintained in culture for a short period. nih.gov These slices retain the three-dimensional structure and cellular heterogeneity of the original tumor, including tumor cells, stromal cells, and immune cells. This method allows for the assessment of drug response in a context that closely mimics the tumor microenvironment. nih.gov

Primary Patient Samples: For hematological malignancies, primary cancer cells can be isolated directly from patient blood or bone marrow samples. These cells are then cultured in vitro and treated with the inhibitor to assess cytotoxicity and mechanistic effects. nih.gov

3D Spheroid and Organoid Cultures: Primary tumor cells can be grown in culture conditions that promote self-assembly into three-dimensional spheroids or more complex organoids. These models are superior to traditional 2D monolayer cultures for studying drug efficacy, as they better replicate cell-cell interactions and nutrient gradients found in tumors.

These advanced methodologies are essential for validating the efficacy of NAMPT inhibitors and identifying biomarkers that can predict patient response. patsnap.com

Computational and Theoretical Chemical Investigations of Lb 60 Of61 Hydrochloride

Molecular Docking and Ligand-Protein Interaction Prediction with NAMPT

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in understanding the binding mode of LB-60-OF61 within the active site of NAMPT.

Predicted Interactions: Docking studies with NAMPT inhibitors typically reveal key interactions within the enzyme's binding pocket. For a compound like LB-60-OF61, it is predicted that the molecule orients itself to form specific hydrogen bonds, hydrophobic interactions, and potentially pi-pi stacking with critical amino acid residues. The active site of NAMPT is known to have a tunnel-like structure, and inhibitors often occupy this channel, interacting with residues that are also involved in binding the natural substrate, nicotinamide (B372718).

Data from a representative, though hypothetical, docking study of LB-60-OF61 with NAMPT is presented below:

Interacting ResidueInteraction TypePredicted Distance (Å)
Tyr18Pi-Pi Stacking3.5 - 4.5
His191Hydrogen Bond2.8 - 3.2
Gly217Hydrogen Bond2.9 - 3.3
Ile219Hydrophobic3.0 - 4.0
Phe193Hydrophobic3.2 - 4.2

These predicted interactions help to rationalize the inhibitory activity of LB-60-OF61 and provide a structural basis for its function.

Molecular Dynamics Simulations to Model Conformational Changes upon Binding

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-protein interaction over time. By simulating the movements of atoms and molecules, MD can reveal how the binding of LB-60-OF61 affects the conformational flexibility and stability of NAMPT.

Key Findings from MD Simulations: Upon binding of an inhibitor like LB-60-OF61, MD simulations would likely show a stabilization of the protein structure in a specific conformation. This can restrict the necessary movements for the catalytic cycle of the enzyme, thus leading to inhibition. Root Mean Square Deviation (RMSD) analysis of the protein backbone during the simulation can quantify this stabilization. Furthermore, Root Mean Square Fluctuation (RMSF) plots can highlight which regions of the protein become more or less flexible upon ligand binding.

Quantum Chemical Calculations to Explore Electronic Properties and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule like LB-60-OF61. These properties are fundamental to its reactivity and interaction with the biological target.

Calculated Electronic Properties: Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The electrostatic potential map of LB-60-OF61 would reveal the distribution of charge, highlighting electron-rich and electron-poor regions that are crucial for forming interactions with the NAMPT active site.

A hypothetical table of calculated quantum chemical properties for LB-60-OF61 is shown below:

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

In Silico Approaches for Predictive Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. acs.orgnih.gov In silico SAR modeling uses computational methods to establish these relationships, which can then be used to predict the activity of new, unsynthesized compounds. acs.org For a series of compounds related to LB-60-OF61, SAR models can identify the structural features that are critical for potent NAMPT inhibition.

Insights from SAR Modeling: A typical SAR study would involve analyzing a set of analogs of LB-60-OF61 with varying substituents. The analysis would likely reveal that specific functional groups at certain positions are essential for high affinity, while modifications at other positions might be better tolerated or could even enhance activity. For instance, the presence of a particular heterocyclic ring might be crucial for the pi-pi stacking interaction with Tyr18 in the NAMPT active site.

Development of Predictive Models for Biological Activity based on Chemical Structure

Building on SAR, quantitative structure-activity relationship (QSAR) models can be developed. These are mathematical models that correlate the chemical structures of compounds with their biological activities. By using molecular descriptors (numerical representations of chemical information), QSAR models can predict the inhibitory potency of novel compounds.

Predictive Modeling Approaches: Various machine learning algorithms, such as multiple linear regression, partial least squares, and support vector machines, can be employed to build QSAR models for NAMPT inhibitors. These models are trained on a dataset of compounds with known activities and then validated to ensure their predictive power. A robust QSAR model could accelerate the discovery of new and improved NAMPT inhibitors by prioritizing which novel structures to synthesize and test.

Advanced Analytical Methodologies for Research on Lb 60 Of61 Hydrochloride

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is a cornerstone of pharmaceutical analysis, used to separate, identify, and quantify the components of a mixture. iltusa.comalwsci.com For a hydrochloride salt like LB-60-OF61, High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing purity and performing quantitative analysis. alwsci.com

A typical approach involves reversed-phase HPLC (RP-HPLC), where the compound is separated based on its hydrophobic characteristics. tandfonline.comtandfonline.comresearchgate.net Given that hydrochloride salts are often polar, achieving adequate retention on a nonpolar stationary phase (like a C18 column) can be challenging. tandfonline.comtandfonline.comresearchgate.net To overcome this, an ion-pairing agent, such as heptafluorobutyric acid (HFBA), may be added to the mobile phase. tandfonline.comtandfonline.comresearchgate.net This agent pairs with the ionized amine of the hydrochloride salt, increasing its hydrophobicity and thus its retention on the column, allowing for effective separation from non-polar impurities.

For detection, a Diode Array Detector (DAD) is commonly used if the molecule possesses a suitable UV chromophore. If not, a universal detector like a Charged Aerosol Detector (CAD) can be employed, which offers near-uniform response for non-volatile analytes. tandfonline.comtandfonline.comresearchgate.net

Method validation is performed according to regulatory guidelines to ensure the method is accurate, precise, and reliable. nih.gov This involves assessing parameters such as linearity, precision, accuracy, and specificity.

Hypothetical HPLC Method Validation Parameters for LB-60-OF61 (hydrochloride)

ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.0%
Limit of Quantitation Signal-to-Noise ≥ 100.1 µg/mL
Specificity No interference at the retention time of the main peakPeak is spectrally pure and free from co-eluting impurities

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of a molecule like LB-60-OF61 (hydrochloride). arborpharmchem.com These methods provide detailed information about molecular weight, elemental composition, functional groups, and the precise arrangement of atoms. arborpharmchem.comnih.govnews-medical.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which allows for the calculation of its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to produce a characteristic pattern of product ions, which provides crucial information about the molecule's substructures. nih.govnews-medical.netyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the complete structure of an organic molecule. shu.eduhyphadiscovery.comjchps.com

¹H NMR: Provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. jchps.com

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing chemists to piece together the complete bonding framework of the molecule. hyphadiscovery.com

Vibrational Spectroscopy: Techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify the presence of specific functional groups within the molecule by observing their characteristic vibrational frequencies. nih.govnih.govcoherent.comresearchgate.net

Illustrative Spectroscopic Data for Structural Elucidation of LB-60-OF61 (hydrochloride)

TechniqueInformation ObtainedExample Data (Hypothetical)
HRMS Elemental CompositionC₂₀H₂₅N₄O₂Cl (Calculated: 388.1690, Found: 388.1688)
MS/MS Structural FragmentsMajor fragments at m/z 250.1, 182.0, 135.1
¹H NMR Proton Environment & ConnectivityAromatic protons (δ 7.2-7.8 ppm), Aliphatic protons (δ 1.5-4.0 ppm)
¹³C NMR Carbon SkeletonCarbonyl carbon (δ 172.5 ppm), Aromatic carbons (δ 120-140 ppm)
FT-IR Functional GroupsC=O stretch (~1680 cm⁻¹), N-H stretch (~3200 cm⁻¹)

Bioanalytical Approaches for Studying LB-60-OF61 (hydrochloride) in Complex Biological Matrices

To understand the pharmacokinetics of LB-60-OF61 (hydrochloride), it is necessary to measure its concentration over time in biological fluids such as blood, plasma, or urine. researchgate.netcbspd.com These complex matrices contain numerous endogenous substances that can interfere with analysis, requiring highly sensitive and selective methods. mdpi.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis of small molecules. wuxiapptec.comresolvemass.canih.gov The process involves several key steps:

Sample Preparation: The first step is to isolate the analyte from the bulk of the matrix components. researchgate.net Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: A rapid HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method is used to separate LB-60-OF61 from any remaining matrix components and potential metabolites. resolvemass.ca

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode. yale.edu In this mode, the mass spectrometer is set to detect a specific precursor ion (the molecular ion of LB-60-OF61) and a specific product ion (a characteristic fragment), providing exceptional selectivity and sensitivity for quantification. yale.edu

Typical Validation Parameters for an LC-MS/MS Bioanalytical Method

ParameterDescriptionTypical Acceptance Criteria
Selectivity Ability to differentiate the analyte from endogenous matrix components.No significant interference at the analyte retention time in blank matrix.
Lower Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Accuracy within ±20%, Precision ≤20% RSD.
Calibration Curve Demonstrates the relationship between instrument response and known concentrations.Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Closeness of measured values to the true value and to each other.Accuracy within ±15%, Precision ≤15% RSD for QC samples.
Matrix Effect Assessment of ionization suppression or enhancement by the biological matrix.CV of matrix factor should be ≤15%.

Methods for the Identification and Characterization of Mechanistic Metabolites

The process typically begins with in vitro studies using liver subcellular fractions, such as human liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs). springernature.comnih.govmilecell-bio.comnih.govresearchgate.net LB-60-OF61 (hydrochloride) would be incubated with these microsomes, and the resulting mixture is analyzed to find potential metabolites.

High-Resolution LC-MS/MS is the primary tool for metabolite identification. generalmetabolics.comnih.govscispace.comnih.govnih.gov The analytical strategy involves:

Searching for Predicted Metabolites: Data is processed by searching for the mass-to-charge (m/z) values of expected biotransformations. Common metabolic reactions include oxidation, hydroxylation, glucuronidation, and sulfation. springernature.com

Data Mining: Advanced software tools like mass defect filtering (MDF) can be used to find unexpected metabolites by filtering out background ions and highlighting signals that are structurally related to the parent drug. nih.gov

Structural Elucidation: The fragmentation patterns (MS/MS spectra) of potential metabolites are compared to the fragmentation of the parent drug. youtube.comresearchgate.net A shift in the mass of a fragment can often pinpoint the site of metabolic modification on the molecule. For definitive structural confirmation of a major metabolite, isolation and subsequent NMR analysis may be required. hyphadiscovery.comnih.gov

Common Biotransformations and Corresponding Mass Shifts

BiotransformationMass Change (Da)Description
Oxidation / Hydroxylation +15.9949Addition of an oxygen atom.
Dehydrogenation -2.0156Loss of two hydrogen atoms.
N-dealkylation VariableRemoval of an alkyl group from a nitrogen atom.
Glucuronidation +176.0321Conjugation with glucuronic acid.
Sulfation +79.9568Conjugation with a sulfate group.

Future Directions and Emerging Research Avenues for Lb 60 Of61 Hydrochloride

Exploration of Unconventional NAMPT Regulation Mechanisms

The clinical development of NAMPT inhibitors has been hampered by the emergence of resistance. oaepublish.com This challenge underscores the need to investigate unconventional mechanisms that regulate NAMPT activity and expression, a field where LB-60-OF61 (hydrochloride) could be an invaluable tool. Cancer cells can develop resistance to NAMPT inhibitors by upregulating alternative nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis pathways. oaepublish.comnih.gov For instance, research has identified the upregulation of quinolinate phosphoribosyl transferase (QPRT), a key enzyme in the de novo NAD+ synthesis pathway from tryptophan, as a novel resistance mechanism. nih.gov

Future research can utilize LB-60-OF61 (hydrochloride) to probe the dynamic interplay between the NAMPT-driven salvage pathway and other NAD+ production routes. Studies could focus on identifying the signaling cues and genetic profiles that lead to this metabolic reprogramming. Furthermore, the discovery of heterozygous point mutations in the NAMPT gene in resistant cell lines suggests that allosteric regulation and conformational changes may play a role in inhibitor efficacy. nih.gov LB-60-OF61 (hydrochloride) could be used in structural biology studies to understand how such mutations affect inhibitor binding and to explore non-catalytic functions of the NAMPT enzyme, including its extracellular role as a pro-inflammatory cytokine. oaepublish.com

Investigation of LB-60-OF61 (hydrochloride)'s Modulatory Effects on Other Interconnected Biological Pathways

The influence of NAMPT extends far beyond its direct role in NAD+ biosynthesis, intersecting with numerous critical signaling pathways. LB-60-OF61 (hydrochloride), as a specific inhibitor, provides a means to dissect these connections. A key area of investigation is the link between NAMPT and oncogenic signaling. LB-60-OF61 is noted for its cytotoxic selectivity towards MYC-overexpressing cell lines, suggesting a synthetic lethal relationship between NAMPT inhibition and this prominent oncogene. medchemexpress.com Future studies should elucidate the precise mechanisms of this selectivity, which could involve MYC's role in metabolic reprogramming. oaepublish.com

Another critical axis is the interplay between NAMPT and energy-sensing pathways. NAMPT inhibition has been shown to affect the Sirt1/AMPKα/SREBP1 signaling pathway, which is crucial for regulating lipid metabolism. nih.gov By depleting NAD+, NAMPT inhibitors can decrease the activity of the NAD+-dependent deacetylase Sirt1, impacting downstream targets involved in cellular energy homeostasis. nih.gov Using LB-60-OF61 (hydrochloride), researchers can map the downstream consequences of NAMPT inhibition on these interconnected metabolic and signaling networks.

PathwayPotential Interaction with NAMPT InhibitionResearch Focus with LB-60-OF61 (hydrochloride)
Oncogenic Signaling (c-MYC) Synthetic lethality in MYC-overexpressing cells.Elucidating the molecular basis for enhanced cytotoxicity and exploring combination therapies.
Energy Homeostasis (Sirt1/AMPK) NAD+ depletion reduces activity of NAD+-dependent enzymes like Sirt1.Mapping downstream effects on cellular metabolism, stress resistance, and longevity pathways.
Lipid Metabolism (SREBP1) NAMPT inhibition can influence lipogenic gene expression.Investigating the therapeutic potential for metabolic disorders like non-alcoholic fatty liver disease (NAFLD).
Inflammatory Signaling (eNAMPT) Extracellular NAMPT (eNAMPT) acts as a cytokine.Differentiating the effects of inhibiting intracellular vs. extracellular NAMPT functions.

Development of LB-60-OF61 (hydrochloride) as a Chemical Probe for Fundamental Biological Discovery

A chemical probe is a selective small-molecule modulator used to study a protein's function in biological systems. nih.gov These tools are complementary to genetic approaches and offer unique advantages, such as the ability to rapidly and reversibly inhibit a protein's function, allowing for the study of temporal dynamics. nih.govnih.gov Given its specificity for NAMPT, LB-60-OF61 (hydrochloride) is an ideal candidate for development into a high-quality chemical probe.

As a chemical probe, LB-60-OF61 (hydrochloride) can be used to explore the diverse biological roles of NAMPT beyond its established function in cancer cell metabolism. This includes its role in inflammation, immune cell function, neurodegeneration, and aging. By providing precise temporal control over NAMPT activity, LB-60-OF61 (hydrochloride) can help researchers dissect the immediate and long-term consequences of NAD+ depletion in various cell types and tissues. This will not only enhance our fundamental understanding of NAD+ biology but also help identify new therapeutic indications for NAMPT inhibitors.

Integration of Systems Biology and High-Throughput Screening for Comprehensive Understanding

To fully comprehend the cellular impact of LB-60-OF61 (hydrochloride), future research must integrate systems biology approaches with high-throughput screening (HTS). HTS allows for the rapid testing of a large number of compounds or genetic perturbations to identify modulators of a specific biological process. nih.govcolumbiabiosciences.com Phenotypic HTS, in particular, enables the discovery of molecules that affect complex cellular phenotypes without prior knowledge of the specific target. nih.govnih.gov

A promising strategy involves using LB-60-OF61 (hydrochloride) in combination with large-scale screening of small molecule or shRNA libraries. nih.govnih.gov This approach can identify synergistic or antagonistic interactions, revealing pathways that cooperate with or compensate for NAMPT inhibition. Integrating data from these screens with multi-omics analyses (genomics, proteomics, metabolomics) will provide a comprehensive, system-level view of the cellular response to NAMPT blockade. This data-rich approach, facilitated by automated platforms and advanced data analysis, will be crucial for identifying predictive biomarkers for sensitivity or resistance to LB-60-OF61 (hydrochloride) and for uncovering novel therapeutic combinations. columbia.edu

Screening ApproachObjectivePotential Outcome
Chemical Combination Screen Identify drugs that synergize with LB-60-OF61 (hydrochloride).Novel combination therapies with enhanced efficacy and reduced toxicity.
shRNA/CRISPR Screen Identify genes that when silenced, alter sensitivity to LB-60-OF61 (hydrochloride).Discovery of resistance mechanisms and new drug targets.
High-Content Imaging Screen Analyze morphological and phenotypic changes induced by LB-60-OF61 (hydrochloride).Deeper understanding of the compound's mechanism of action on a subcellular level.

Design of Next-Generation NAMPT Inhibitors Based on LB-60-OF61 (hydrochloride) Insights

The knowledge gained from studying LB-60-OF61 (hydrochloride) will be instrumental in designing the next generation of NAMPT inhibitors with improved therapeutic profiles. Early NAMPT inhibitors, while providing proof-of-concept, were often limited by dose-limiting toxicities. patsnap.com The evolution of the field is focused on creating molecules with better selectivity, superior pharmacokinetic properties, and reduced side effects. patsnap.com

Insights into the structure-activity relationship of LB-60-OF61 (hydrochloride) can inform the rational design of new chemical scaffolds. Furthermore, understanding the resistance mechanisms to LB-60-OF61 (hydrochloride), such as the upregulation of alternative NAD+ synthesis pathways, can guide the development of novel therapeutic strategies. mdpi.com This could involve the creation of dual inhibitors that simultaneously block both NAMPT and a compensatory enzyme like NAPRT, a strategy that has shown promise for overcoming resistance. mdpi.com Another avenue is the development of dual inhibitors targeting NAMPT and a separate oncogenic driver, such as PAK4, to achieve synergistic anti-tumor effects. patsnap.com Ultimately, the research journey with LB-60-OF61 (hydrochloride) will pave the way for more refined and effective therapies that exploit the metabolic vulnerabilities of cancer cells.

Q & A

Q. What is the primary mechanism of action of LB-60-OF61 (hydrochloride) in targeting MYC-overexpressing cell lines?

LB-60-OF61 inhibits nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway. MYC-driven cancers exhibit heightened NAMPT dependency due to increased NAD+ demand for proliferation. LB-60-OF61 binds competitively to the catalytic site of NAMPT, disrupting NAD+ biosynthesis and inducing cytotoxicity selectively in MYC-hyperactive cells . Methodologically, validate this mechanism via NAD+ depletion assays and rescue experiments using nicotinamide mononucleotide (NMN), the enzymatic product of NAMPT.

Q. How can researchers validate NAMPT as the direct target of LB-60-OF61 in experimental models?

Employ CRISPR/Cas9 chemogenomic profiling to identify gene knockouts that confer resistance to LB-60-OF61. For example, NAMPT knockout cells should show complete resistance, while ectopic expression of wild-type NAMPT restores sensitivity. Additionally, use mutational analysis (e.g., H191R mutation in NAMPT) to confirm steric hindrance of inhibitor binding, as demonstrated by >100-fold IC50 shifts in resistant mutants .

Q. What experimental models are appropriate for assessing LB-60-OF61's selectivity toward MYC-driven cancers?

Use isogenic cell lines with MYC overexpression (e.g., via tetracycline-inducible systems) paired with MYC-low counterparts. Measure cytotoxicity via ATP-based viability assays (e.g., CellTiter-Glo) and correlate results with MYC expression levels (qPCR/Western blot). Include non-MYC-driven cancer lines (e.g., RAS-mutated) as negative controls .

Q. What safety protocols are critical when handling LB-60-OF61 in laboratory settings?

Follow OSHA hazard communication standards: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing/powder handling. Store in locked cabinets, and dispose via approved waste facilities. Refer to SDS guidelines for cytotoxic compounds, including emergency eyewash/shower access .

Q. How should researchers optimize dosing regimens for LB-60-OF61 in preclinical studies?

Conduct time-course and dose-response assays (e.g., 0.1–10 µM) to establish IC50 values. Account for cellular NAD+ turnover rates by pre-treating cells for 48–72 hours. Validate pharmacodynamic effects via intracellular NAD+ quantification (HPLC or LC-MS) .

Advanced Research Questions

Q. How can discrepancies in cytotoxicity data between LB-60-OF61 and other NAMPT inhibitors be resolved?

Perform orthogonal assays to distinguish on-target vs. off-target effects:

  • Measure NAD+ levels post-treatment (LC-MS).
  • Use thermal shift assays (TSA) to confirm direct NAMPT binding.
  • Compare gene expression profiles (RNA-seq) between LB-60-OF61 and structurally distinct inhibitors (e.g., FK866) .

Q. What strategies mitigate resistance to LB-60-OF61 in MYC-driven cancers?

Resistance often arises from NAMPT mutations (e.g., H191R) or compensatory NAD+ synthesis via the de novo pathway. Combine LB-60-OF61 with inhibitors of quinolinate phosphoribosyltransferase (QPRT), a key enzyme in the de novo pathway, to block NAD+ salvage mechanisms .

Q. How can researchers design experiments to explore LB-60-OF61's synergy with MYC-targeted therapies?

Use combinatorial screening with MYC inhibitors (e.g., MYCi975) or BET bromodomain inhibitors. Assess synergy via Chou-Talalay analysis (combination index <1). Validate in vivo using MYC-driven xenograft models with dual-treatment cohorts .

Q. What role does CRISPR/Cas9 chemogenomic profiling play in elucidating LB-60-OF61's off-target effects?

Genome-wide knockout libraries (e.g., Brunello) can identify synthetic lethal partners or resistance genes. For example, NAMPT knockout sensitivity and MYC dependency scores validate on-target activity. Off-target hits (e.g., metabolic regulators) warrant follow-up via siRNA validation .

Q. How can researchers optimize LB-60-OF61's pharmacokinetic properties for in vivo studies?

Modify formulation using PEGylated nanoparticles or liposomes to enhance solubility and bioavailability. Monitor plasma half-life via LC-MS in rodent models. Pair with CYP3A4 inhibitors to reduce hepatic metabolism if rapid clearance is observed .

Methodological Best Practices

  • Reproducibility : Document experimental conditions rigorously (e.g., cell passage number, serum batch) per guidelines. Include positive controls (e.g., FK866) and report NAD+ depletion kinetics .
  • Data Interpretation : Use pathway enrichment analysis (GSEA) to link transcriptional changes to NAD+ metabolism. Address batch effects in multi-omics data via ComBat normalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.